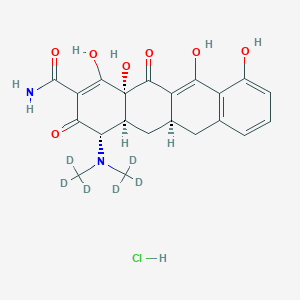
Sancycline-d6 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sancycline-d6 (hydrochloride) is a semi-synthetic labeled antibiotic related to the tetracycline class of antibiotics. It is a deuterated form of sancycline, which means that six hydrogen atoms in the molecule are replaced with deuterium. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of sancycline-d6 (hydrochloride) involves subjecting a precursor compound to a reaction in a mixed solvent of alcohol and acid in a hydrogen environment under the action of a catalyst. Commonly used alcohols range from C1 to C6, and acids include sulfuric acid, hydrobromic acid, methanesulfonic acid, p-toluenesulfonic acid, perchloric acid, and phosphoric acid . The reaction is typically carried out under high-pressure hydrogenation conditions with a catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods
The industrial production of sancycline-d6 (hydrochloride) follows similar synthetic routes but is optimized for higher yield and purity. The process involves fewer reaction by-products, easy post-treatment, and recoverability of the solvent and catalyst, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Sancycline-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using hydrogenation techniques.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with different degrees of saturation.
Aplicaciones Científicas De Investigación
Sancycline-d6 (hydrochloride) is widely used in scientific research due to its labeled nature. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of tetracycline antibiotics.
Biology: Employed in metabolic studies to trace the pathways and interactions of tetracycline antibiotics in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of tetracycline antibiotics.
Mecanismo De Acción
Sancycline-d6 (hydrochloride) exerts its effects by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis. This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby blocking the addition of new amino acids to the growing peptide chain. This mechanism is similar to other tetracycline antibiotics, making it effective against a broad spectrum of bacterial infections .
Comparación Con Compuestos Similares
Similar Compounds
- Tetracycline Hydrochloride
- Doxycycline Hydrochloride
- Minocycline Hydrochloride
Uniqueness
Sancycline-d6 (hydrochloride) is unique due to its deuterated nature, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more precise tracking in metabolic studies and can lead to different pharmacokinetic properties compared to non-deuterated analogs .
Propiedades
Fórmula molecular |
C21H23ClN2O7 |
|---|---|
Peso molecular |
456.9 g/mol |
Nombre IUPAC |
(4S,4aS,5aR,12aR)-4-[bis(trideuteriomethyl)amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H22N2O7.ClH/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29;/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29);1H/t9-,10-,15-,21-;/m0./s1/i1D3,2D3; |
Clave InChI |
CIJFGLCHAOVWRZ-CFRABLPJSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N([C@H]1[C@@H]2C[C@@H]3CC4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)C([2H])([2H])[2H].Cl |
SMILES canónico |
CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


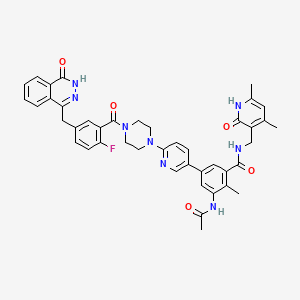

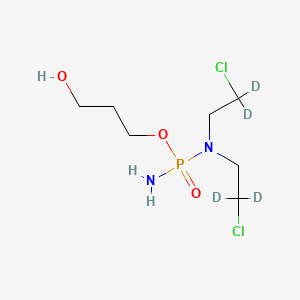
![4-hydroxybenzenesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B15145240.png)

![4-(diphenylphosphanyl)-2-[(diphenylphosphanyl)methyl]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B15145252.png)
![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B15145257.png)
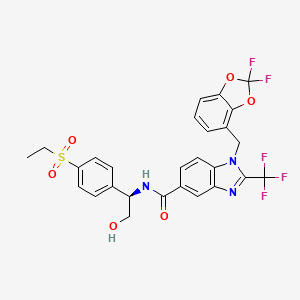


![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate](/img/structure/B15145296.png)
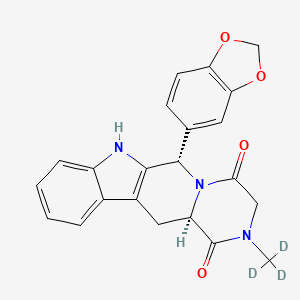
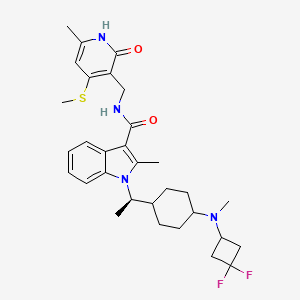
![4-[(2E)-2-[(2Z,4E)-3-[4-[[3-[2-[2-[2-[2-[3-[2-carbamoyl-5-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]methyl]phenyl]-5-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B15145325.png)
